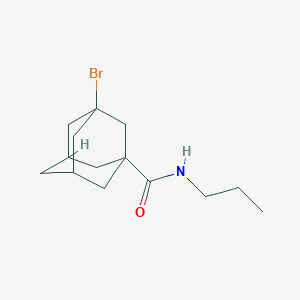![molecular formula C21H22BrN3O2 B12155574 2-(5-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B12155574.png)
2-(5-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and a morpholin-4-ylmethyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide typically involves the following steps:
Bromination of Indole: The indole ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of Acetamide: The brominated indole is then reacted with an acetamide derivative, which is synthesized by reacting 4-(morpholin-4-ylmethyl)aniline with acetic anhydride in the presence of a base like pyridine.
Coupling Reaction: The final step involves coupling the brominated indole with the acetamide derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-(5-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the morpholin-4-ylmethyl group.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of various substituted indole derivatives.
Oxidation: Formation of oxidized products such as indole-2,3-diones.
Reduction: Formation of reduced products such as indoline derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
2-(5-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
相似化合物的比较
Similar Compounds
- 2-(5-bromo-1H-indol-1-yl)propanoic acid
- 2-(3-formyl-1H-indol-1-yl)propanoic acid
- 3-(3-methyl-1H-indol-1-yl)propanoic acid
Uniqueness
2-(5-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is unique due to the presence of both the brominated indole ring and the morpholin-4-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C21H22BrN3O2 |
|---|---|
分子量 |
428.3 g/mol |
IUPAC 名称 |
2-(5-bromoindol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H22BrN3O2/c22-18-3-6-20-17(13-18)7-8-25(20)15-21(26)23-19-4-1-16(2-5-19)14-24-9-11-27-12-10-24/h1-8,13H,9-12,14-15H2,(H,23,26) |
InChI 键 |
LRJRIAAQABMMJZ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)CN3C=CC4=C3C=CC(=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12155491.png)
![4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B12155499.png)

![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B12155511.png)

![N,N-dimethyl-4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-sulfonamide](/img/structure/B12155525.png)
![N-[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetyl]glycine](/img/structure/B12155532.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12155553.png)
![(2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-fluorobenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B12155557.png)
![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12155561.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide](/img/structure/B12155565.png)


![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12155583.png)
